molecular formula C27H30ClNO11 B1684453 Epirubicin hydrochloride CAS No. 56390-09-1

Epirubicin hydrochloride

Cat. No. B1684453
CAS RN: 56390-09-1
M. Wt: 580 g/mol
InChI Key: MWWSFMDVAYGXBV-FGBSZODSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epirubicin hydrochloride is an anthracycline antitumor antibiotic. It is used in combination with other cancer medicines to treat breast cancer in patients who have had surgery to remove the tumor . It is a stereoisomer of doxorubicin and exhibits reduced cardiotoxicity . Its antitumor actions are mediated by targeting topoisomerase II .


Molecular Structure Analysis

Epirubicin hydrochloride has the molecular formula C27H30ClNO11 . Its average mass is 579.980 Da and its monoisotopic mass is 579.150757 Da .


Physical And Chemical Properties Analysis

Epirubicin hydrochloride has a molecular weight of 579.98 and is soluble in DMSO . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Mechanism of Action

Target of Action

Epirubicin hydrochloride, an anthracycline topoisomerase II inhibitor , primarily targets DNA and topoisomerase II . The compound exerts its antitumor effects by interfering with the synthesis and function of DNA .

Mode of Action

Epirubicin forms complexes with DNA by intercalation between base pairs . It inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction . This interaction with its targets results in the inhibition of DNA, RNA, and protein synthesis .

Biochemical Pathways

Epirubicin’s interaction with DNA and topoisomerase II affects several biochemical pathways. It triggers DNA cleavage by topoisomerase II, leading to cell death . Epirubicin also generates cytotoxic free radicals , causing cell and DNA damage. The compound’s ability to bind to nucleic acids results in the inhibition of DNA and RNA synthesis .

Pharmacokinetics

Epirubicin has a high and variable volume of distribution, indicating extensive distribution into the tissue . It undergoes extensive metabolism via hepatic glucuronidation and oxidation . The compound is excreted through both biliary and renal routes . The pharmacokinetics of epirubicin appear to be linear for doses in the range of 40 – 150 mg/m2 .

Result of Action

The result of Epirubicin’s action is the slowing or stopping of the growth of cancer cells and other rapidly dividing cells . Its cytotoxic effects are due to its interference with DNA, RNA, and protein synthesis, as well as the generation of cytotoxic free radicals .

Action Environment

The action, efficacy, and stability of Epirubicin can be influenced by various environmental factors. For instance, the compound’s plasma clearance is reduced in patients with elevated AST levels and normal bilirubin, and in patients with elevated AST and bilirubin levels . Furthermore, plasma clearance of epirubicin in elderly female patients is reduced compared to younger female patients .

Safety and Hazards

Epirubicin hydrochloride may cause severe or life-threatening hematological reactions. It can cause severe local tissue necrosis associated with extravasation during administration . It may also cause myocardial toxicity, potentially fatal congestive heart failure, and secondary acute myelogenous leukemia . It is harmful if swallowed and precautions should be taken to avoid dust formation and breathing mist, gas, or vapors .

properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSFMDVAYGXBV-FGBSZODSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56420-45-2 (Parent)
Record name Epirubicin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056390091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50860297
Record name Epirubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epirubicin hydrochloride

CAS RN

56390-09-1
Record name Epirubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56390-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epirubicin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056390091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epirubicin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Epirubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPIRUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22966TX7J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epirubicin hydrochloride
Reactant of Route 2
Epirubicin hydrochloride
Reactant of Route 3
Epirubicin hydrochloride
Reactant of Route 4
Epirubicin hydrochloride
Reactant of Route 5
Epirubicin hydrochloride
Reactant of Route 6
Epirubicin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.